![molecular formula C8H16ClN B2998786 6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride CAS No. 2230802-69-2](/img/structure/B2998786.png)
6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride is a chemical compound with the CAS Number: 1783644-98-3 . It has a molecular weight of 125.21 . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of 2-azaspiro[3.3]heptane-derived amino acids has been performed . Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles .Molecular Structure Analysis
The InChI code for 6,6-Dimethyl-2-azaspiro[3.3]heptane is 1S/C8H15N/c1-7(2)3-8(4-7)5-9-6-8/h9H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid .Scientific Research Applications
DNA-Encoded Libraries
Azaspiro[3.3]heptanes, such as 6,6-Dimethyl-2-azaspiro[3.3]heptane, are valuable synthetic targets for drug discovery programs . They are used in the synthesis of DNA-encoded libraries, which are collections of small molecules that are tagged with DNA fragments. These libraries can be screened for activity against biological targets, making them a powerful tool for drug discovery .
Drug Discovery
The challenges associated with the preparation and diversification of azaspiro[3.3]heptanes have led to limited applications of compounds containing this spirocycle . However, they are still valuable synthetic targets for drug discovery programs . The unique structure of azaspiro[3.3]heptanes makes them interesting targets for the development of new drugs .
Synthesis of Complex Molecules
Azaspiro[3.3]heptanes are used in the synthesis of complex molecules for DNA-encoded library technology (DELT) applications via photocatalysis . This involves the incorporation of unique and densely functionalized 2-oxa-1-azabicyclo[3.2.0]heptanes via [2+2] cycloaddition energy transfer sensitization .
4. Building Block for New Drug Candidates The 6-oxa-2-azaspiro[3.3]heptane fragment, which is similar to 6,6-Dimethyl-2-azaspiro[3.3]heptane, has been used as a building block for new drug candidates . This moiety was reported to be a structural surrogate for morpholine in a number of drug-like molecules .
5. Improved Synthesis of Bicyclic Spiro Compounds An improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane has been presented . While this compound is often isolated as an oxalate salt, its isolation as a sulfonic acid salt yields a more stable and more soluble product .
6. Intermediate in Pharmaceutical and Chemical Synthesis 6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride is used as an intermediate in pharmaceutical and chemical synthesis . It is also used in medicine .
properties
IUPAC Name |
6,6-dimethyl-2-azaspiro[3.3]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-7(2)3-8(4-7)5-9-6-8;/h9H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQZKQODNRZCDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CNC2)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.